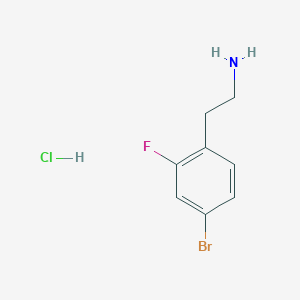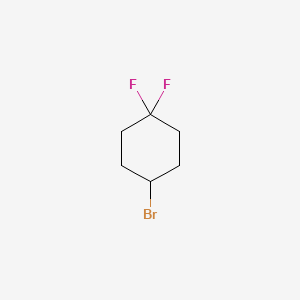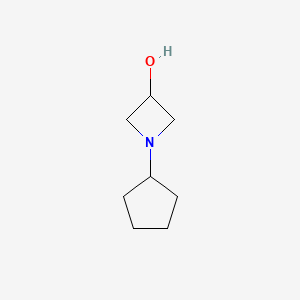
1-Cyclopentylazetidin-3-ol
説明
Molecular Structure Analysis
The molecular structure of 1-Cyclopentylazetidin-3-ol is represented by the formula C8H15NO . It’s a cyclic lactam compound, which means it contains a lactam ring - a cyclic amide.Physical And Chemical Properties Analysis
1-Cyclopentylazetidin-3-ol has a molecular weight of 141.21 g/mol. More detailed physical and chemical properties might be available in specialized chemical databases or literature .科学的研究の応用
Mass Spectra Analysis
The mass spectra of various azetidine compounds, including 1-cyclohexylazetidin-3-ol, have been analyzed. These studies primarily focus on the fragmentation pathways of these compounds, which are initiated by cleavage of the azetidine ring. Such research is crucial in understanding the structural and chemical properties of azetidine derivatives (Clark & Hill, 1976).
Synthesis Processes
Improved synthesis processes for azetidine derivatives, such as 1-benzhydrylazetidin-3-ol, have been developed. These processes are significant for the efficient and high-yield production of these compounds, which are important in pharmaceutical applications (Reddy et al., 2010).
Polymerization and Biological Activity
Research has also been conducted on the synthesis of new methacrylate monomers, like 3-(1-Cyclohexyl)azetidiniyl methacrylate, derived from 1-cyclohexylazetidin-3-ol. These studies extend to the polymerization of these monomers and their potential antibacterial and antifungal effects, highlighting the broader applications of azetidine derivatives in material science and biology (Coşkun et al., 2000).
Tubulin-Targeting Antitumor Agents
There's significant research into azetidin-2-ones, related to 1-cyclopentylazetidin-3-ol, as tubulin-targeting antitumor agents. This involves exploring the structure-activity relationships of these compounds and their potential as pharmacological agents in cancer treatment (Greene et al., 2016).
Flavan-3-ols in Plant Defense
Studies on flavan-3-ols in Norway spruce have revealed that these compounds, structurally related to 1-cyclopentylazetidin-3-ol, play a significant role in plant defense against fungal pathogens. This research contributes to our understanding of plant biochemistry and ecology (Hammerbacher et al., 2014).
特性
IUPAC Name |
1-cyclopentylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-5-9(6-8)7-3-1-2-4-7/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYMOBMZYNSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylazetidin-3-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)
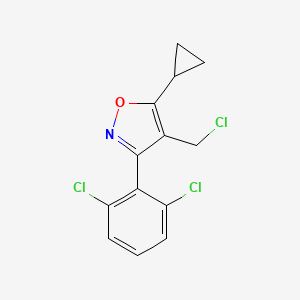

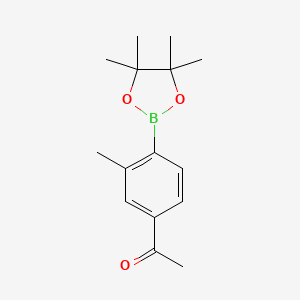
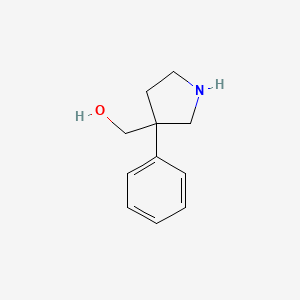
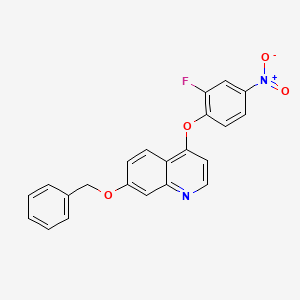

![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)
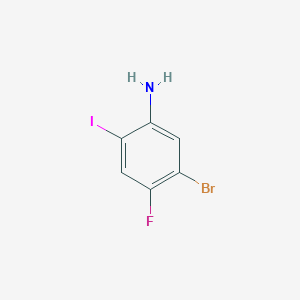

![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)
